2-methoxy-N-(4-phenylcyclohexyl)acetamide
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Overview
Description
2-methoxy-N-(4-phenylcyclohexyl)acetamide is an organic compound belonging to the class of phenylacetamides. These compounds are characterized by the presence of an acetamide group attached to a phenyl ring. This compound has a molecular formula of C15H21NO2 and a molecular weight of 247.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-phenylcyclohexyl)acetamide typically involves the reaction of 4-phenylcyclohexylamine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-phenylcyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
2-methoxy-N-(4-phenylcyclohexyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-phenylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to modulation of biochemical processes. For instance, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group on the phenyl ring.
p-Acetanisidide: Another phenylacetamide derivative with similar properties.
4-Methoxyacetanilide: A related compound with a methoxy group on the phenyl ring.
Uniqueness
2-methoxy-N-(4-phenylcyclohexyl)acetamide is unique due to its specific substitution pattern and the presence of a cyclohexyl group. This structural feature may confer distinct chemical and biological properties compared to other phenylacetamides .
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-methoxy-N-(4-phenylcyclohexyl)acetamide |
InChI |
InChI=1S/C15H21NO2/c1-18-11-15(17)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,16,17) |
InChI Key |
WENZZRWDOPYMFB-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1CCC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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